

literature review of substituted 1H-indole compounds

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Compound of Interest

Compound Name: 5-Chloro-1-(4-fluorophenyl)-1H-indole

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An In-depth Technical Guide to Substituted 1H-Indole Compounds

Introduction

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a cornerstone scaffold in medicinal chemistry.^{[1][2]} This privileged structure is found in a vast array of natural products, including the amino acid tryptophan, and serves as the core for numerous synthetic compounds with significant therapeutic applications.^{[2][3]} The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.^[4]

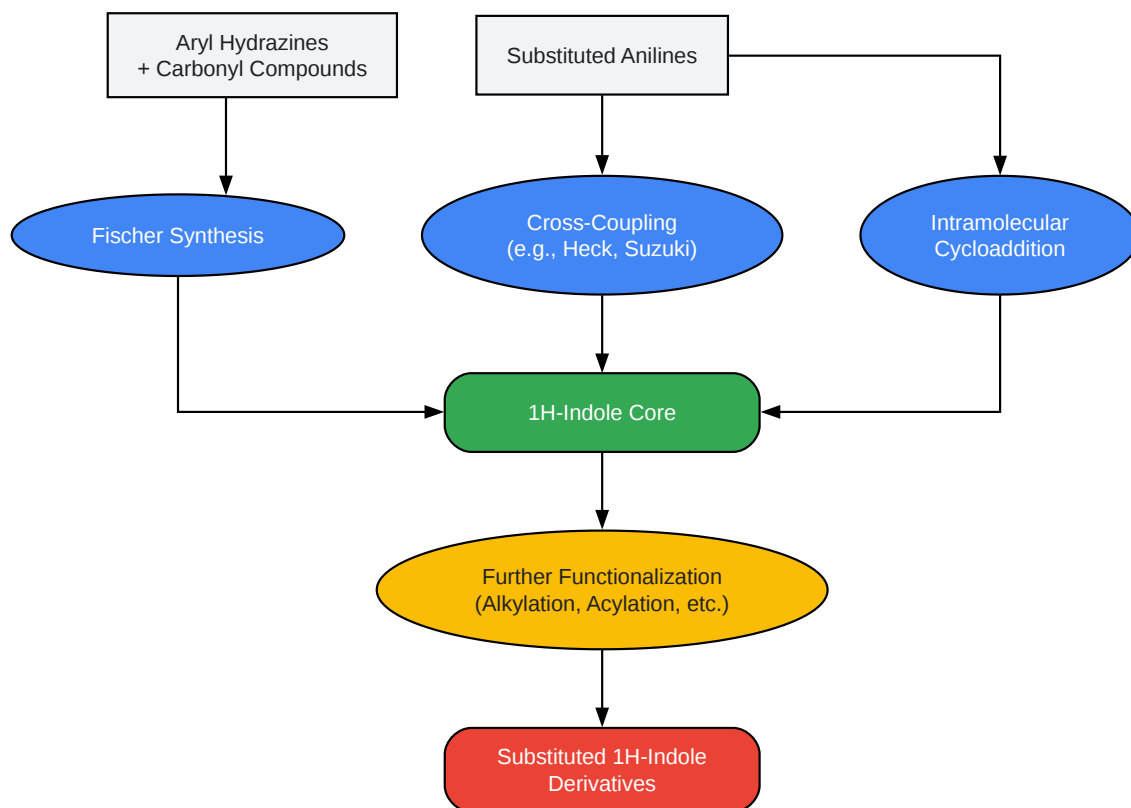
This technical guide provides a comprehensive literature review of substituted 1H-indole compounds, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of recent advancements in the field. The guide summarizes quantitative data in structured tables, outlines key experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research. The wide-ranging biological activities discussed include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, highlighting the indole scaffold's potential in addressing major healthcare challenges.^{[5][6]}

Synthesis of Substituted 1H-Indole Compounds

The construction of the indole core and the introduction of various substituents are pivotal in developing novel therapeutic agents. A multitude of synthetic strategies have been developed, ranging from classic name reactions to modern cross-coupling techniques.

Common Synthetic Strategies:

- **Fischer Indole Synthesis:** This is one of the oldest and most widely used methods, typically involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Cross-Coupling Reactions:** Modern palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, have become powerful tools for functionalizing the indole nucleus, particularly for creating C-C bonds at various positions.[\[10\]](#)
- **Intramolecular Cycloaddition:** Strategies like the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes offer efficient routes to construct highly substituted indolines, which can then be oxidized to indoles.[\[11\]](#)
- **One-Pot Synthesis:** To improve efficiency, one-pot procedures have been developed that allow the synthesis of highly substituted indolines from simple starting materials like arylhydrazines and aldehydes in a single sequence.[\[12\]](#)



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Caption: General workflow for the synthesis of substituted 1H-indole compounds.

Pharmacological Activities of Substituted 1H-Indoles

Indole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery programs.[4][6][13]

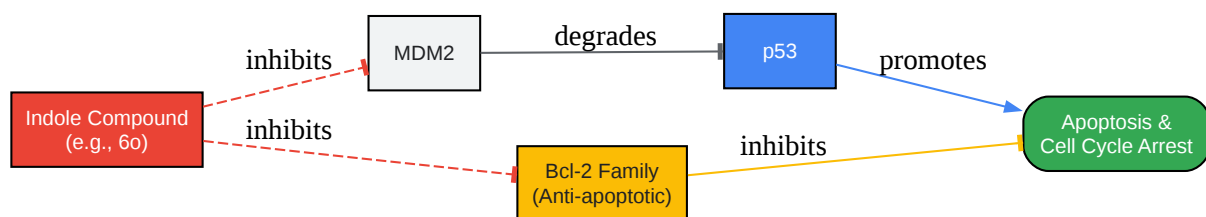
Anticancer Activity

Indole-based compounds have shown significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[5][14] They have been

found to inhibit tubulin polymerization, crucial protein kinases like EGFR, and signaling pathways such as the p53/MDM2 pathway.[3][5][15]

Compound Class	Cancer Cell Line	Activity (IC50)	Reference
Pyrazoliny-indole derivative (Cpd 17)	Leukemia	78.76% growth inhibition @ 10 μ M	[5]
Indole-curcumin derivative (Cpd 27)	HeLa	4 μ M	[5]
Indole-curcumin derivative (Cpd 27)	Hep-2	12 μ M	[5]
Indole-curcumin derivative (Cpd 27)	A549	15 μ M	[5]
1H-indazole-3-amine derivative (6o)	K562 (Leukemia)	5.15 μ M	[15][16]
1H-indazole-3-amine derivative (6o)	HEK-293 (Normal)	33.2 μ M	[15][16]
Bisindole with 4-trifluoromethyl (Cpd 30)	HepG2 (Liver)	7.37 μ M	[17]

One of the key mechanisms of action for some indole-related anticancer compounds is the induction of apoptosis. This can be achieved by inhibiting anti-apoptotic proteins or modulating pathways like the p53/MDM2 axis, which ultimately leads to programmed cell death.[15][16]



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Caption: Simplified p53/MDM2 signaling pathway targeted by indole derivatives.[15][16]

Antimicrobial Activity

Substituted indoles are a promising class of antimicrobial agents, with activity reported against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] Their mechanisms of action can include disrupting cell membrane integrity and inhibiting key microbial enzymes.[20] The presence of certain substituents, such as chloro or methoxy groups, has been shown to be beneficial for activity.[21]

Compound Class	Microorganism	Activity (MIC)	Reference
Indole-thiadiazole (2h)	S. aureus	6.25 µg/mL	[21]
Indole-triazole (3d)	S. aureus	6.25 µg/mL	[21]
Indole-thiadiazole (2c)	MRSA	> Ciprofloxacin	[21]
Indole-triazole (3d)	MRSA	> Ciprofloxacin	[21]
Indole-triazole (1h, 2h, 3h)	C. krusei	6.25 µg/mL	[21]
N-substituted indole (Cpd 1)	S. aureus, E. coli, C. albicans	> Chloramphenicol	[18]

Antiviral Activity

The indole scaffold is present in several antiviral drugs and clinical candidates, acting on various viral targets.[22] These include inhibiting viral entry and fusion, and targeting key viral enzymes like reverse transcriptase, integrase, and polymerase.[22][23] Indole derivatives have shown efficacy against viruses such as HIV, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[23][24][25]

Compound Class	Virus	Activity (EC50)	Reference
Bisindole (6j)	HIV-1	0.2 μ M	[26][27]
N-m-nitrophenylsulfonyl-6-methyl-3-formylindole	HIV-1	5.02 μ M	[23]
Phenyl- and benzyl-substituted tetrahydroindole (3)	HCV gt 2a	2.6 μ M	[25]
Phenyl- and benzyl-substituted tetrahydroindole (3)	HCV gt 1b	7.9 μ M	[25]
5-Fluoro-1H-indole-2,3-dione thiosemicarbazone (7d, 7g, 7l)	HSV-1, HSV-2	Active	[24]

Anti-inflammatory Activity

Many indole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[28][29] The well-known NSAID, Indomethacin, is itself an indole derivative.[2] Research has shown that substituents like trifluoromethyl groups can enhance COX-2 selectivity and anti-inflammatory potency.[1][28]

Compound Class	Activity Metric	Result	Reference
Indole acetohydrazide (S14)	% Inhibition (Carrageenan-induced edema, 3h)	63.69%	[29]
Indole acetohydrazide (S3, S7)	% Inhibition (Carrageenan-induced edema, 3h)	Significant	[29]
1-benzoyl-3-[(4-trifluoromethylphenyl)mino)methyl]indole	COX-1 IC50	> 100 μ M	[28]
1-benzoyl-3-[(4-trifluoromethylphenyl)mino)methyl]indole	COX-2 IC50	0.12 μ M	[28]
Methanesulphonyl indole (10d, 10e)	In vivo & In vitro activity	Highest in series	[8]

Antioxidant Activity

Indole compounds can act as effective antioxidants and free radical scavengers.[\[30\]](#) The indolic nitrogen is often crucial for this activity, as its hydrogen-donating ability allows it to neutralize reactive oxygen species.[\[31\]](#) The antioxidant capacity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging.

Compound Class	Assay	Activity (% Inhibition @ 1mM)	Reference
2-(4-aminophenyl)-6-fluoro-1H-indole (3b)	DPPH Scavenging	80%	[7][32]
2-(4-aminophenyl)-6-fluoro-1H-indole (3b)	Superoxide Scavenging	81%	[7][32]
Melatonin (Reference)	DPPH Scavenging	98%	[7]
Melatonin (Reference)	Superoxide Scavenging	75%	[7]

Key Experimental Protocols

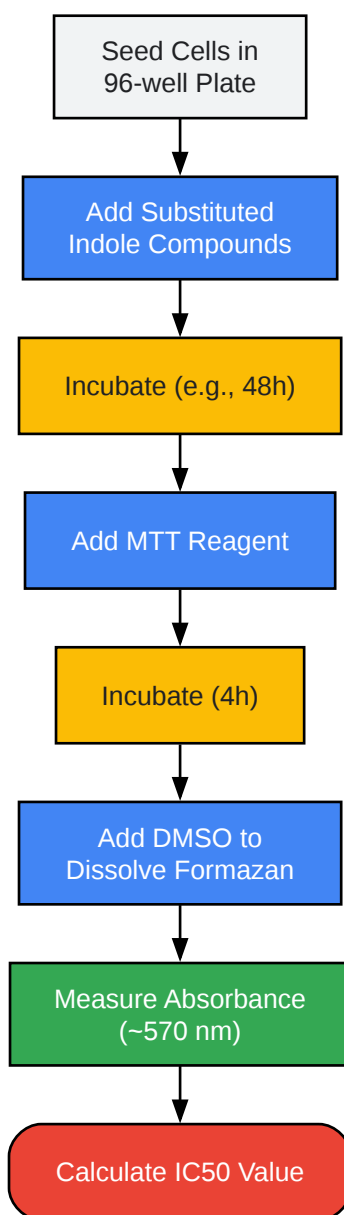
The pharmacological evaluation of substituted 1H-indoles involves a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for commonly cited experiments.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[15]

- **Cell Culture:** Human cancer cell lines (e.g., K562, HeLa, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The synthesized indole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only media with the equivalent concentration of DMSO.
- **Incubation:** The plates are incubated for a period of 48 to 72 hours.

- **MTT Addition:** After incubation, 10-20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan precipitate.
- **Formazan Solubilization:** The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
- **Analysis:** The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting inhibition percentage against compound concentration.[\[16\]](#)



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Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

- **Inoculum Preparation:** A standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*) is prepared and adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Compound Dilution:** The test compounds are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension. A positive control well (microbes, no compound) and a negative control well (broth, no microbes) are included.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

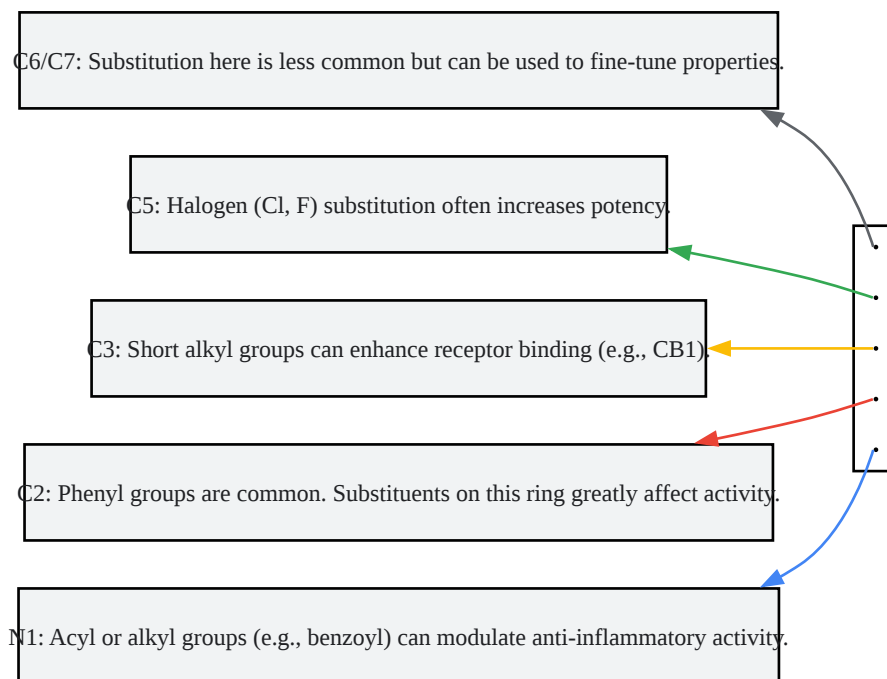
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.^[7]^[32]

- **Solution Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in methanol at various concentrations.
- **Reaction Mixture:** An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

Structure-Activity Relationship (SAR) Summary

The biological activity of 1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

- **Position N1:** Substitution at the N1 position with groups like benzoyl or benzyl fragments can significantly influence anti-inflammatory and other activities.^[8] N-benzyl substitution on tetrahydroindoles has been shown to enhance anti-HCV properties.^[25]
- **Position C3:** The C3 position is a common site for substitution.^[33] Short alkyl groups at C3 have been found to enhance CB1 receptor modulation.^{[34][35]}
- **Position C5:** The introduction of a halogen, such as a chloro or fluoro group, at the C5 position can improve potency for certain targets, including CB1 receptors.^{[34][35]}
- **Phenyl Ring Substituents:** For indoles with a substituted phenyl ring (e.g., at C2), the nature of the substituent is critical. A diethylamino group on a phenyl ring was found to enhance CB1 activity.^{[34][35]} For anti-inflammatory COX-2 inhibitors, electron-withdrawing groups like trifluoromethyl on a phenyl substituent were shown to be potent.^[28]



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Caption: General structure-activity relationship (SAR) highlights for 1H-indole.

Conclusion

Substituted 1H-indole compounds represent a highly versatile and pharmacologically significant class of molecules. Their structural simplicity, coupled with the potential for diverse functionalization, has established them as a privileged scaffold in modern drug discovery. The extensive research summarized in this guide demonstrates the efficacy of indole derivatives against a wide array of diseases, including cancer, microbial and viral infections, and inflammatory conditions.[5][6] The continued exploration of novel synthetic routes, elucidation of molecular mechanisms, and detailed structure-activity relationship studies will undoubtedly lead to the development of new and more effective indole-based therapeutics to address pressing global health challenges.

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